molecular formula C10H12BrN5O4 B13842765 8-Bromo-2'-deoxyguanosine-13C,15N2

8-Bromo-2'-deoxyguanosine-13C,15N2

Cat. No.: B13842765
M. Wt: 349.12 g/mol
InChI Key: MKDXZFVCXWXGBQ-LDCJNGBASA-N
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Description

8-Bromo-2’-deoxyguanosine-13C,15N2: is a modified nucleoside analog where the guanine base is substituted with a bromine atom at the 8th position, and the sugar moiety is labeled with carbon-13 and nitrogen-15 isotopes. This compound is often used in biochemical and molecular biology research due to its unique properties and isotopic labeling, which allows for detailed studies of nucleic acid interactions and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2’-deoxyguanosine-13C,15N2 typically involves the bromination of 2’-deoxyguanosineThe final step involves the deprotection of the hydroxyl groups to yield the desired compound .

Industrial Production Methods: Industrial production of 8-Bromo-2’-deoxyguanosine-13C,15N2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2’-deoxyguanosine-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted guanosine derivatives can be formed.

    Oxidation Products: Oxidized forms of guanosine, such as 8-oxo-2’-deoxyguanosine.

    Hydrolysis Products: Free guanine base and deoxyribose sugar.

Mechanism of Action

The mechanism of action of 8-Bromo-2’-deoxyguanosine-13C,15N2 involves its incorporation into DNA, where the bromine atom can induce structural changes and affect base pairing. The isotopic labels allow for precise tracking and analysis of the compound’s interactions with DNA and proteins. The bromine substitution can also lead to the formation of DNA adducts, which are useful in studying DNA damage and repair pathways .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-2’-deoxyguanosine-13C,15N2 is unique due to its specific isotopic labeling and bromine substitution, which provide distinct advantages in studying nucleic acid chemistry and biology. The isotopic labels enable detailed tracking and analysis, while the bromine atom allows for unique interactions and modifications in DNA .

Properties

Molecular Formula

C10H12BrN5O4

Molecular Weight

349.12 g/mol

IUPAC Name

2-(15N)azanyl-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1/i10+1,12+1,15+1

InChI Key

MKDXZFVCXWXGBQ-LDCJNGBASA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)[15NH][13C](=N3)[15NH2])N=C2Br)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O

Origin of Product

United States

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